2-{3-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL
Overview
Description
2-{3-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL is a compound that features a triazole ring, a phenol group, and a fluorophenyl vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL can be achieved through a series of chemical reactions. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions often involve heating the mixture to around 50-100°C for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom on the phenyl ring.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Ethyl-substituted triazole phenol compounds.
Substitution: Amino or thio-substituted phenyl triazole compounds.
Scientific Research Applications
2-{3-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{3-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The phenol group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its target . The fluorophenyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-{3-[2-(4-chlorophenyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol
- 2-{3-[2-(4-methylphenyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol
- 2-{3-[2-(4-methoxyphenyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol
Uniqueness
2-{3-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability, binding affinity, and overall bioactivity compared to its non-fluorinated analogs .
Properties
IUPAC Name |
2-[5-[(E)-2-(4-fluorophenyl)ethenyl]-1H-1,2,4-triazol-3-yl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O/c17-12-8-5-11(6-9-12)7-10-15-18-16(20-19-15)13-3-1-2-4-14(13)21/h1-10,21H,(H,18,19,20)/b10-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRVPVVNMKUTJW-JXMROGBWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=N2)C=CC3=CC=C(C=C3)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NNC(=N2)/C=C/C3=CC=C(C=C3)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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